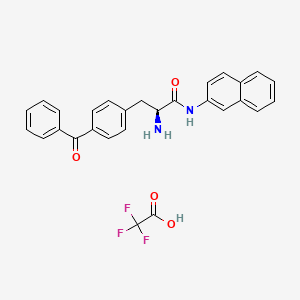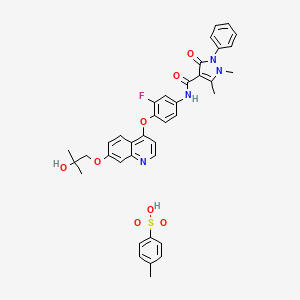
Darovasertib
Descripción general
Descripción
Darovasertib es un inhibidor de proteína quinasa C (PKC) oral, de molécula pequeña y de primera clase. Ha mostrado potencial para el tratamiento del melanoma uveal metastásico, un tipo de cáncer de ojo. El compuesto funciona inhibiendo las isoformas convencionales (α, β) y novedosas (δ, ϵ, η, θ) de PKC, que son cruciales en la patogénesis del melanoma uveal .
Análisis Bioquímico
Biochemical Properties
Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .
Cellular Effects
Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .
Molecular Mechanism
The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .
Metabolic Pathways
Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .
Métodos De Preparación
La preparación de darovasertib involucra varias rutas sintéticas y condiciones de reacción. Un método incluye la síntesis de una forma cristalina de this compound, que se conoce como "compuesto I". El nombre químico de this compound es 3-amino-N-(3-(4-amino-4-metilpiperidin-1-il)piridin-2-il)-6-(3-(trifluorometil)piridin-2-il)pirazina-2-carboxamida
Análisis De Reacciones Químicas
Darovasertib se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes para las reacciones de oxidación, agentes reductores para las reacciones de reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Aplicaciones Científicas De Investigación
Darovasertib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se utiliza principalmente para el tratamiento del melanoma uveal metastásico. Los ensayos clínicos han demostrado que this compound, tanto como agente único como en combinación con otros fármacos como binimetinib y crizotinib, ha demostrado una actividad temprana prometedora en pacientes con melanoma uveal metastásico .
Mecanismo De Acción
Darovasertib ejerce sus efectos inhibiendo PKC, lo que evita la activación de las vías de señalización mediadas por PKC. Esta inhibición bloquea la vía aguas abajo de ERK y disminuye la actividad de la quinasa de adhesión focal (FAK). This compound actúa como un inhibidor dual de PKC y PRK/PKN, lo que lo hace altamente efectivo en modelos preclínicos de melanoma uveal primario y metastásico .
Comparación Con Compuestos Similares
En comparación con otros inhibidores de PKC, como sotrastaurín y enzastaurín, darovasertib es significativamente más potente para inhibir las proteínas PKC convencionales y novedosas. También tiene un mejor perfil de tolerabilidad y seguridad . Otros compuestos similares incluyen binimetinib y crizotinib, que a menudo se usan en combinación con this compound para mejorar su eficacia .
Propiedades
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 | |
| Record name | Darovasertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDE-196 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DAROVASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














